Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate
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Overview
Description
Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and properties of derivatives of ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate, highlighting its significance in organic chemistry. For instance, Śladowska et al. (1990) explored the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates to derive new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, demonstrating the compound's utility in creating N-1 substituted derivatives through alkylation processes (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Biological Activity
Gasparyan et al. (2016) synthesized oxo(pyrimidinyl)acetamides from the reaction of 6-aminouracil with ethyl oxochloroacetate, leading to compounds that exhibited low antibacterial and antitumor activities, indicating the potential pharmaceutical applications of these derivatives (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016).
Material Science and Catalysis
Fahim and Abu-El Magd (2021) investigated the use of a derivative synthesized from 5-aminouracil and ethyl cyanoacetate for enhancing molecular imprinted polymer fillers on bagasse cellulose fibers, showcasing the application of such derivatives in material science and catalysis for biological evaluation and computational calculations (Fahim & Abu-El Magd, 2021).
Antimicrobial and Antioxidant Activities
Youssef and Amin (2012) utilized the Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which were further reacted to produce compounds with moderate to good antioxidant and antimicrobial activities, highlighting the chemical's role in developing new therapeutic agents (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, depending on the specific compound and its structure.
Mode of Action
The compound’s interaction with its targets could involve binding to the active site of an enzyme or receptor, thereby modulating its activity. This could result in changes to cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-5-21-9(18)7-22-11-8(2)6-15-12-10(11)13(19)17(4)14(20)16(12)3/h6H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHRSWGCUKLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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